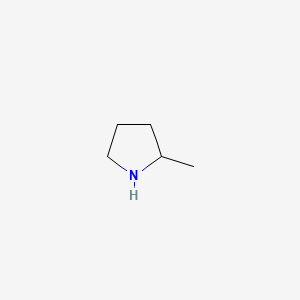

2-Methylpyrrolidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHPCLZJAFCTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883347 | |

| Record name | Pyrrolidine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-38-8 | |

| Record name | 2-Methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylpyrrolidine: Mechanisms and Pathways

Introduction

2-Methylpyrrolidine is a valuable saturated N-heterocycle that serves as a crucial chiral building block and ligand in organic and medicinal chemistry.[1] Its pyrrolidine ring system is a common motif in numerous biologically significant molecules and pharmaceutical agents.[2] The stereoelectronic properties of the pyrrolidine ring, combined with the chiral center at the C2 position, enable its use in inducing stereoselectivity in various asymmetric syntheses.[1] This technical guide provides a comprehensive overview of the core synthetic mechanisms and pathways for producing this compound, targeting researchers, scientists, and professionals in drug development. It details several key methodologies, including catalytic hydrogenation, enantioselective routes from chiral precursors like prolinol, reductive amination, and biocatalytic approaches.

Core Synthetic Pathways

The synthesis of this compound can be broadly categorized into methods producing a racemic mixture and those designed for enantioselective synthesis to obtain specific (R)- or (S)-enantiomers.

Catalytic Hydrogenation of Pyrroline Derivatives

A direct and efficient method for synthesizing racemic this compound is the catalytic hydrogenation of 2-methyl-1-pyrroline.[1] This reaction involves the reduction of the carbon-nitrogen double bond (imine) within the pyrroline ring using hydrogen gas in the presence of a metal catalyst.

Mechanism: The reaction proceeds via the addition of hydrogen across the C=N double bond, typically on the surface of a heterogeneous catalyst. The choice of catalyst is critical for achieving high conversion and selectivity.

Catalysts and Conditions:

-

Platinum-based Catalysts: Platinum(IV) oxide (PtO₂) is highly effective. A 98.3% conversion of 2-methylpyrroline to this compound has been documented at ambient temperature and a hydrogen pressure of 55 psi over 5 hours.[1][3]

-

Nickel-based Catalysts: Nickel-alumina catalysts are widely used in industrial settings due to their cost-effectiveness and high activity.[1]

-

Rhodium-based Catalysts: 5% Rhodium on γ-alumina (Rh/γ-Al₂O₃) has been shown to achieve complete conversion of 1-methylpyrrole at 50°C.[1]

Caption: Catalytic hydrogenation of 2-methyl-1-pyrroline.

Enantioselective Synthesis from Prolinol Derivatives

For pharmaceutical applications where a specific enantiomer is required, chiral starting materials are employed. A robust and scalable method utilizes (S)- or (R)-prolinol to yield the corresponding (R)- or (S)-2-methylpyrrolidine, respectively.[2][4] This multi-step pathway ensures high optical purity.

Pathway Overview:

-

N-Protection: The secondary amine of the prolinol starting material is protected, commonly with a tert-butoxycarbonyl (Boc) group.

-

Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate.

-

Reduction: The activated intermediate is reduced to the methyl group using a strong reducing agent like Lithium borohydride (LiBH₄) or Lithium triethylborohydride.[1]

-

Deprotection: The N-protecting group is removed, often under acidic conditions, to yield the final enantiomerically pure this compound, which can be isolated as a salt.

Caption: Enantioselective synthesis of (R)-2-methylpyrrolidine.

Reductive Amination of Levulinic Acid

Levulinic acid, a biomass-derived platform chemical, can be converted into N-substituted pyrrolidines or pyrrolidones through reductive amination.[5][6][7] The reaction pathway involves the formation of an imine intermediate followed by intramolecular cyclization and reduction. The final product can be selectively controlled by the choice of catalyst.

Mechanism:

-

Imine Formation: Levulinic acid reacts with a primary amine to form an imine intermediate.

-

Cyclization & Reduction: The intermediate undergoes an intramolecular cyclization. Subsequent reduction of the cyclic intermediate leads to the pyrrolidine ring.

-

Catalyst-Dependent Selectivity:

Caption: Catalyst-dependent synthesis from levulinic acid.

Biocatalytic Synthesis

Modern synthetic approaches leverage enzymes for highly selective transformations. An imine reductase (IRED) has been used for the biocatalytic conversion of 2-methyl-1-pyrroline into (R)-2-methylpyrrolidine with high enantioselectivity.[10] This method utilizes an engineered O₂-tolerant hydrogenase for H₂-driven recycling of the NADPH cofactor required by the IRED enzyme.

Caption: Biocatalytic synthesis of (R)-2-methylpyrrolidine.

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthetic pathways, allowing for easy comparison of their efficacy and conditions.

Table 1: Racemic Synthesis via Catalytic Hydrogenation

| Starting Material | Catalyst | Solvent | Pressure (H₂) | Temperature | Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Methyl-1-pyrroline | Platinum(IV) oxide | Ethanol/Methanol | 55 psi | Ambient | 5 h | 98.3% (Conversion) | [1][3] |

| 2-Methyl-1-pyrroline | 5% Pt-C | Ethanol/Methanol | 55 psi | Ambient | 16 h | 93.7% (Conversion) | [3] |

| 1-Methylpyrrole | 5% Rh/γ-Al₂O₃ | Methanol | 10 bar | 50°C | 4 h | Complete Conversion |[1][11] |

Table 2: Enantioselective Synthesis from Chiral Precursors

| Starting Material | Key Reagents | Final Product | Overall Yield | Optical Purity (% ee) | Reference |

|---|---|---|---|---|---|

| N-Boc-L-proline | BH₃·THF, MsCl, LiBH₄ | (R)-2-Methylpyrrolidine | 83% | >99% | [4] |

| (S)-proline | Chloral hydrate, MeI, HCl | (S)-2-Methylpyrrolidine-2-carboxylic acid | - | - |[12][13] |

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2-Methylpyrrolidine Benzenesulfonic Acid Salt from N-Boc-(S)-prolinol[4]

Step 1: Preparation of 2-(S)-Methanesulfonyloxymethylpyrrolidine-1-carboxylic Acid tert-Butyl Ester

-

To a solution of N-Boc-(S)-prolinol (120 g, 0.591 mol) in methyl tert-butyl ether (MTBE, 600 mL), add 4-dimethylaminopyridine (DMAP, 3.6 g, 29.5 mmol) and triethylamine (119.6 g, 1.182 mol) at room temperature.

-

Stir the mixture for 10 minutes until all solids dissolve.

-

Cool the reaction solution to between -5 and 0 °C.

-

Add a solution of methanesulfonyl chloride (88 g, 0.768 mol) in MTBE (300 mL) dropwise over 1.5 hours, maintaining the internal temperature between -5 and 0 °C.

-

Stir the reaction mixture at this temperature until the reaction is complete as monitored by HPLC.

Step 2: Preparation of N-Boc-(R)-2-Methylpyrrolidine

-

Prepare a solution of Lithium borohydride (LiBH₄, 28 g, 1.29 mol) in tetrahydrofuran (THF, 1 L).

-

Add the solution of the mesylate intermediate from Step 1 dropwise to the LiBH₄ solution at room temperature over 2 hours.

-

Heat the reaction mixture to reflux and stir for approximately 12 hours until the reaction is complete.

-

Cool the mixture and carefully quench with water, followed by extraction with MTBE.

-

The organic solution containing the N-Boc-(R)-2-methylpyrrolidine is used directly in the next step.

Step 3: Preparation of (R)-2-Methylpyrrolidine Benzenesulfonic Acid Salt

-

To a solution of benzenesulfonic acid (121.8 g, 0.77 mol) in MTBE (400 mL), add the N-Boc-(R)-2-methylpyrrolidine solution from Step 2 at room temperature over 1 hour. Gas evolution will be observed.

-

Stir the resulting slurry at room temperature for 2 hours.

-

Filter the solid product, wash with MTBE, and dry under vacuum to afford the title salt.

Protocol 2: Hydrogenation of 2-Methylpyrroline using PtO₂[3]

-

In a suitable pressure vessel, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic), absolute ethanol (62 mL), and methanol (26 mL).

-

Pressurize the vessel with hydrogen gas to 55 psi.

-

Stir the mixture at ambient temperature for 5 hours.

-

Monitor the reaction for completion (e.g., by gas chromatography), which should show >98% conversion.

-

Upon completion, carefully vent the hydrogen pressure.

-

Filter the mixture through a pad of Celite® to remove the catalyst. The filtrate contains the racemic this compound product.

-

For isolation of a specific enantiomer, a chiral acid like L-tartaric acid can be added to the filtrate to selectively crystallize the desired diastereomeric salt.[3]

References

- 1. This compound|C5H11N|CAS 765-38-8 [benchchem.com]

- 2. US7244852B2 - Process for preparing this compound and specific enantiomers thereof - Google Patents [patents.google.com]

- 3. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. real.mtak.hu [real.mtak.hu]

- 12. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]

- 13. Page loading... [guidechem.com]

Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methylpyrrolidine. It is designed to serve as a comprehensive resource for researchers and professionals involved in chemical analysis and drug development, offering detailed data, experimental protocols, and structural visualizations to aid in the identification and characterization of this compound.

Introduction to this compound NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, a saturated heterocyclic amine, ¹H and ¹³C NMR spectroscopy provide detailed information about its atomic connectivity and chemical environment. This guide presents a summary of the quantitative NMR data and the experimental procedures for its acquisition.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from various sources and represents typical chemical shift values and coupling constants observed for this molecule.

¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | 3.0 - 3.2 | m | - |

| H5a | 2.9 - 3.1 | m | - |

| H5b | 2.6 - 2.8 | m | - |

| H3a | 1.8 - 2.0 | m | - |

| H3b | 1.4 - 1.6 | m | - |

| H4a | 1.7 - 1.9 | m | - |

| H4b | 1.3 - 1.5 | m | - |

| CH₃ | 1.1 - 1.2 | d | ~6.5 |

| NH | 1.5 - 2.5 | br s | - |

Note: The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm. Multiplicity is denoted as m (multiplet), d (doublet), and br s (broad singlet). The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 55 - 58 |

| C5 | 46 - 49 |

| C3 | 34 - 37 |

| C4 | 24 - 27 |

| CH₃ | 21 - 24 |

Note: The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following sections detail the standard experimental protocols for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample well and has a residual solvent peak that does not overlap with the analyte signals. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm for calibrating the chemical shift scale.

-

Homogenization: Thoroughly mix the solution to ensure it is homogeneous.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: Set to approximately 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a spectral width that encompasses all the expected proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.

Visualizations

The following diagrams illustrate the structure of 2-

An In-depth Technical Guide to the Stereoisomers of 2-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methylpyrrolidine, a chiral heterocyclic compound of significant interest in pharmaceutical and chemical research. This document details the synthesis, resolution, and characterization of its enantiomers, (R)- and (S)-2-methylpyrrolidine, with a focus on providing practical experimental details and comparative data for researchers in drug development and organic synthesis.

Introduction to this compound Stereoisomers

This compound is a saturated five-membered nitrogen heterocycle with a chiral center at the second carbon atom. This chirality gives rise to two non-superimposable mirror images, the enantiomers (R)-(-)-2-methylpyrrolidine and (S)-(+)-2-methylpyrrolidine. These stereoisomers are critical building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands, and key intermediates in the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The distinct three-dimensional arrangement of atoms in each enantiomer often leads to different biological activities, making their separation and stereochemical control crucial in drug discovery and development.[3]

Physicochemical Properties of this compound Enantiomers

The physical and chemical properties of the individual enantiomers are essential for their characterization and handling. The following table summarizes the key quantitative data for (R)- and (S)-2-methylpyrrolidine.

| Property | (R)-(-)-2-Methylpyrrolidine | (S)-(+)-2-Methylpyrrolidine | Racemic (±)-2-Methylpyrrolidine |

| CAS Number | 41720-98-3[2] | 59335-84-1[4][5] | 765-38-8 |

| Molecular Formula | C₅H₁₁N[2] | C₅H₁₁N[4][5] | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol [2] | 85.15 g/mol [4][5] | 85.15 g/mol |

| Appearance | Colorless to light yellow liquid[2] | Colorless to slightly yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 97-99 °C (lit.) | 97-99 °C (lit.)[4][5] | 97-99 °C/744 mmHg (lit.) |

| Density | 0.842 g/mL at 25 °C (lit.)[2] | 0.834 g/mL at 25 °C (lit.)[4][5] | 0.834 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.43 (lit.)[2] | 1.4354[4][5] | 1.437 (lit.) |

| Optical Rotation ([α]D/20) | -18 ± 2° (c=1 in MeOH)[2] | +19° (c=5 in methanol)[4][5] | Not applicable |

Synthesis and Chiral Resolution of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

A common and efficient method for the enantioselective synthesis of this compound involves the use of chiral prolinol as a starting material.[3] For instance, (R)-2-methylpyrrolidine can be synthesized from (S)-prolinol, and conversely, (S)-2-methylpyrrolidine from (R)-prolinol.[3] This approach leverages the existing stereocenter of the starting material to control the stereochemistry of the final product.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its constituent enantiomers is a widely employed technique. The most common method is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[6][7] The resulting diastereomeric salts exhibit different physical properties, notably solubility, which allows for their separation by fractional crystallization.[6][8]

Experimental Protocols

Protocol for Chiral Resolution of Racemic this compound via Diastereomeric Salt Crystallization with (+)-Tartaric Acid

This protocol outlines a general procedure for the separation of (±)-2-methylpyrrolidine using (+)-tartaric acid as the resolving agent. This method relies on the differential solubility of the resulting diastereomeric salts, ((R)-2-methylpyrrolidinium (+)-tartrate) and ((S)-2-methylpyrrolidinium (+)-tartrate).

Materials:

-

Racemic (±)-2-methylpyrrolidine

-

(+)-Tartaric acid (L-tartaric acid)

-

Methanol

-

Ethanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Polarimeter

Procedure:

Step 1: Formation of Diastereomeric Salts

-

Dissolve one equivalent of racemic (±)-2-methylpyrrolidine in a minimal amount of a suitable solvent, such as a mixture of methanol and ethanol (e.g., 1:1 v/v).

-

In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent system, gently heating if necessary to achieve complete dissolution.

-

Slowly add the tartaric acid solution to the this compound solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can promote precipitation.[8]

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble diastereomer.

-

The collected solid is the diastereomerically enriched salt. The enantiomeric excess can be improved by recrystallization from the same solvent system.[9]

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Suspend the isolated diastereomeric salt in water.

-

Add a 1 M NaOH solution dropwise while stirring until the solution becomes basic (pH > 10), which will neutralize the tartaric acid and liberate the free amine.[8]

-

Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent such as diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Step 4: Analysis of Enantiomeric Purity

-

Determine the optical rotation of the obtained this compound using a polarimeter and compare it to the literature values to confirm the identity of the enantiomer and estimate its purity.

-

For a more accurate determination of the enantiomeric excess (ee), chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended.

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of this compound and its derivatives. While the NMR and IR spectra of the (R) and (S) enantiomers are identical, they are invaluable for confirming the molecular structure. Chiroptical methods, such as polarimetry and circular dichroism, are used to distinguish between the enantiomers.

Links to representative NMR spectra for this compound derivatives can be found in chemical databases.[1][10][11]

Logical Workflow and Visualization

The process of chiral resolution is a logical workflow that can be visualized to better understand the separation of enantiomers. The following diagram, generated using the DOT language, illustrates the key steps in the diastereomeric salt crystallization process.

Applications in Drug Development

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity.[12] The two enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the use of single-enantiomer drugs is often preferred to improve efficacy and safety.

This compound enantiomers are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds. Their rigid, chiral scaffold allows for the precise control of the three-dimensional structure of the target molecule, which is essential for its interaction with biological targets such as enzymes and receptors. For example, derivatives of this compound have been utilized in the development of histamine H3 receptor antagonists.[3]

Conclusion

The stereoisomers of this compound, (R)- and (S)-enantiomers, are of paramount importance in the fields of organic synthesis and drug discovery. A thorough understanding of their distinct properties, methods of synthesis, and chiral resolution is essential for their effective application. This guide provides a foundational resource for researchers, offering both theoretical background and practical experimental details to facilitate the use of these valuable chiral building blocks in the development of new chemical entities and pharmaceutical agents.

References

- 1. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride(1508261-86-6) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US7244852B2 - Process for preparing this compound and specific enantiomers thereof - Google Patents [patents.google.com]

- 4. (S)-(+)-2-Methylpyrrolidine 95 59335-84-1 [sigmaaldrich.com]

- 5. (S)-(+)-2-メチルピロリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 10. (S)-2-Methyl-pyrrolidine(59335-84-1) 1H NMR [m.chemicalbook.com]

- 11. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]

- 12. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyrrolidine, a chiral secondary amine, is a versatile building block of significant interest in organic synthesis and pharmaceutical development. Its unique structural features make it a valuable component in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols and safety information are also presented to support its practical application in a research and development setting.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like odor.[3][4] It is a chiral molecule and exists as two enantiomers, (R)-(-)-2-methylpyrrolidine and (S)-(+)-2-methylpyrrolidine. The physical and chemical properties can vary slightly between the racemic mixture and the individual enantiomers.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N | [5] |

| Molecular Weight | 85.15 g/mol | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Odor | Amine-like | [4] |

Table 2: Physical Properties of Racemic and Enantiomeric this compound

| Property | Racemic (CAS: 765-38-8) | (S)-(+)-2-Methylpyrrolidine (CAS: 59335-84-1) | (R)-(-)-2-Methylpyrrolidine (CAS: 41720-98-3) | Reference |

| Boiling Point | 97-99 °C/744 mmHg | 97-99 °C | Not specified | [5][6] |

| Density | 0.834 g/mL at 25 °C | 0.834 g/mL at 25 °C | 0.842 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.437 | 1.4354 | 1.4353 | [6] |

| Optical Activity ([α]20/D) | Not applicable | +19°, c = 5 in methanol | Not specified | [6] |

| Flash Point | 3 °C (closed cup) | 7.2 °C (closed cup) | Not specified | [6] |

Table 3: Thermodynamic Properties of this compound

| Property | Value | Unit | Reference |

| Standard Gibbs free energy of formation (ΔfG°) | 115.48 | kJ/mol | [7] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -48.24 | kJ/mol | [7] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 12.23 | kJ/mol | [7] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 33.74 | kJ/mol | [7] |

| Normal Boiling Point Temperature (Tboil) | 377.63 | K | [7] |

| Normal melting (fusion) point (Tfus) | 262.04 | K | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, including the catalytic hydrogenation of pyrroline precursors and nucleophilic substitution reactions.[2] For enantiomerically pure forms, chiral resolution of the racemate or asymmetric synthesis from chiral starting materials are common strategies.[2][8]

A notable and efficient method for preparing kilogram quantities of (R)-2-methylpyrrolidine with high optical purity involves a four-step synthesis starting from readily available materials.[8][9]

Logical Workflow for the Synthesis of (R)-2-Methylpyrrolidine

Caption: High-level workflow for the synthesis of (R)-2-Methylpyrrolidine.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Methylpyrrolidine Benzenesulfonic Acid Salt [8][9]

This protocol outlines a four-step synthesis to produce (R)-2-methylpyrrolidine with high yield and optical purity.[8][9]

Step 1: N-Boc Protection of (S)-Prolinol

-

(S)-Prolinol is reacted with an amine-protecting reagent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to yield N-Boc-(S)-prolinol.

Step 2: Mesylation of N-Boc-(S)-Prolinol

-

To a solution of N-Boc-(S)-prolinol in a suitable solvent like methyl tert-butyl ether (MTBE), 4-dimethylaminopyridine (DMAP) and triethylamine are added.

-

The mixture is cooled, and a solution of methanesulfonyl chloride in MTBE is added dropwise while maintaining a low temperature.

-

The resulting product is 2-(S)-Methanesulfonyloxymethylpyrrolidine-1-carboxylic acid tert-butyl ester.

Step 3: Reduction of the Mesylate

-

The mesylate is reduced to the corresponding N-Boc-2-methylpyrrolidine.

-

This can be achieved by treating the mesylate with Super-Hydride® (lithium triethylborohydride) in tetrahydrofuran (THF) at room temperature.[8][9]

-

Alternatively, reduction with lithium borohydride (LiBH₄) in MTBE can be used.[8][9]

Step 4: Deprotection and Salt Formation

-

The N-Boc- (R)-2-methylpyrrolidine is deprotected and converted to its benzenesulfonic acid salt.

-

A solution of benzenesulfonic acid in MTBE is added to a solution of N-Boc-(R)-2-methylpyrrolidine in MTBE.

-

The product, (R)-2-Methylpyrrolidine benzenesulfonic acid salt, crystallizes and is isolated by filtration.[8][9]

Chemical Reactions and Applications

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its chiral nature makes it a valuable building block in asymmetric synthesis, where it can be used to introduce stereocenters with high selectivity.[2][10]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a starting material for the preparation of H₃ receptor ligands and other biologically active compounds.[10][11]

-

Organic Synthesis: It acts as a versatile building block for the creation of complex molecules used in agrochemicals and fine chemicals.[1]

-

Asymmetric Catalysis: The enantiopure forms are employed as chiral ligands in asymmetric catalysis to produce enantiomerically pure compounds.[10]

Reaction Pathway: General N-Alkylation and N-Acylation

Caption: General reaction pathways for this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It causes severe skin burns and eye damage.[6][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[6]

Table 4: Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements | Reference |

| H225: Highly flammable liquid and vapor | Flammable Liquid, Category 2 | P210, P233 | [6][12] |

| H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 | P301 + P312 | [6][12] |

| H314: Causes severe skin burns and eye damage | Skin Corrosion, Category 1B; Serious Eye Damage, Category 1 | P280, P303 + P361 + P353, P305 + P351 + P338 | [6][12] |

Store in a cool, dry, well-ventilated area away from sources of ignition.[6]

Spectroscopic Data

While a comprehensive, publicly available database of all spectroscopic data is not consolidated in a single source, typical spectral characteristics can be inferred from its structure.

-

¹H NMR: Protons on the pyrrolidine ring and the methyl group will show characteristic chemical shifts and splitting patterns.

-

¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.[9]

-

IR Spectroscopy: Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching of the alkyl groups, and C-N stretching are expected.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 85.[13]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical and chemical industries. Its well-defined physicochemical properties and the availability of efficient synthetic routes to its enantiomerically pure forms make it an invaluable tool for the development of novel chemical entities. Proper understanding of its characteristics, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|C5H11N|CAS 765-38-8 [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 41720-98-3: (2R)-2-Methylpyrrolidine | CymitQuimica [cymitquimica.com]

- 5. 765-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (S)-(+)-2-Methylpyrrolidine 95 59335-84-1 [sigmaaldrich.com]

- 7. This compound (CAS 765-38-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. US7244852B2 - Process for preparing this compound and specific enantiomers thereof - Google Patents [patents.google.com]

- 12. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [webbook.nist.gov]

2-Methylpyrrolidine: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of the Synthesis, Properties, and Applications of a Key Chiral Building Block

This technical guide provides a detailed overview of 2-Methylpyrrolidine, a critical chiral building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its chemical properties, synthesis, and its role in the development of novel therapeutics, particularly those targeting the central nervous system.

Core Physicochemical and Identification Data

This compound is a versatile chiral secondary amine. Its stereoelectronic properties, stemming from the pyrrolidine ring and the chiral center at the 2-position, make it a valuable scaffold in asymmetric synthesis.[1] The fundamental identification and physicochemical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₅H₁₁N | [1] |

| Molecular Weight | 85.15 g/mol | [1] |

| CAS Number (Racemic) | 765-38-8 | |

| CAS Number (R)-enantiomer | 41720-98-3 | |

| CAS Number (S)-enantiomer | 59335-84-1 | |

| Boiling Point | 97-99 °C (at 744 mmHg) | |

| Density | 0.834 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.437 | |

| Flash Point | 3 °C (37.4 °F) - closed cup | |

| Water Solubility | Soluble |

Role in Drug Discovery and Development

The constrained ring structure of this compound influences its conformational flexibility, a critical factor for molecular recognition in drug discovery.[1] This makes it a valuable component in the design of novel chemical entities. Its enantiopure forms are particularly significant in the development of pharmaceutical intermediates.[1]

One of the most notable applications of this compound is in the synthesis of compounds targeting central nervous system (CNS) disorders.[1] Specifically, it has been utilized as a starting material in the creation of histamine H3 receptor ligands, which are under investigation for treating conditions like cognitive dysfunctions and obesity. Derivatives of the this compound scaffold have also been explored for their potential antimicrobial and antiviral activities.[1]

Histamine H3 Receptor Antagonism

Below is a diagram illustrating the downstream signaling pathway of the histamine H3 receptor. Antagonists derived from the this compound scaffold would prevent the initiation of this cascade.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Methylpyrrolidine for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methylpyrrolidine, a chiral secondary amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its stereocenter and cyclic structure impart unique properties that are leveraged in asymmetric synthesis to produce enantiomerically pure molecules. Understanding the solubility and stability of this compound is paramount for its effective use in drug design, development, and formulation. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, complete with experimental protocols and pathway visualizations to support researchers and drug development professionals.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like odor. It is a versatile intermediate in organic synthesis, particularly in the preparation of chiral ligands and pharmaceutical ingredients.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N | [General Knowledge] |

| Molecular Weight | 85.15 g/mol | [General Knowledge] |

| Boiling Point | 104-106 °C | [General Knowledge] |

| Density | 0.83 g/mL at 25 °C | [General Knowledge] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This compound exhibits broad miscibility with a range of common solvents.

Qualitative Solubility:

| Solvent | Solubility |

| Water | Miscible |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

| Benzene | Soluble |

Quantitative Solubility Data:

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The majority of sources describe it as being miscible with water and soluble in most common organic solvents without providing specific concentration limits at various temperatures. This lack of precise data highlights an area for further experimental investigation. For practical purposes in a laboratory setting, it is recommended to determine the solubility in a specific solvent system empirically.

Stability Characteristics

The stability of this compound under various conditions is a key consideration for its storage, handling, and application in multi-step syntheses and formulation.

General Stability:

This compound is generally stable under normal laboratory conditions, i.e., at ambient temperature and pressure, and in the absence of strong oxidizing agents, strong acids, and excessive heat or ignition sources.

Degradation Pathways:

While specific kinetic data for the degradation of this compound is limited, its chemical structure as a secondary amine suggests several potential degradation pathways:

-

Oxidation: As a secondary amine, this compound can be susceptible to oxidation, potentially leading to the formation of the corresponding nitroxide radical or hydroxylamine. In the presence of stronger oxidizing agents, ring-opening or further oxidation to other nitrogen-containing species may occur.

-

Reaction with Acids: Being a base, this compound readily reacts with acids to form the corresponding ammonium salts. Under strongly acidic conditions and elevated temperatures, ring-opening of the pyrrolidine structure is a possibility.

-

Thermal Decomposition: While generally stable at moderate temperatures, at elevated temperatures, this compound will undergo thermal decomposition. The specific decomposition products will depend on the temperature and atmosphere (oxidative or inert).

Quantitative Stability Data:

Detailed quantitative stability data, such as degradation rate constants under specific pH, temperature, and light conditions, are not widely available for this compound. However, information on related compounds and general chemical principles can provide guidance. For instance, the analogous compound N-methyl-2-pyrrolidone (NMP) is known to be resistant to hydrolysis under neutral conditions but undergoes ring-opening in the presence of strong acids or bases. It is reasonable to infer a similar behavior for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable titrimetric method

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a sealed flask. The excess is to ensure that a saturated solution is formed.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the flask for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flask to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved droplets to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (e.g., methanol) for analysis.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated GC-FID method to determine the concentration of this compound. Alternatively, a validated acid-base titration method can be used.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units such as g/100 mL, mol/L, or mg/mL.

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Protocol 2: Assessment of pH-Dependent Stability by HPLC

Objective: To evaluate the degradation rate of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or a derivatization-based method)

-

Thermostatically controlled incubator

-

Volumetric flasks and pipettes

-

pH meter

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or methanol).

-

For each pH to be tested, prepare a reaction solution by diluting the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.

-

Verify the pH of each solution using a calibrated pH meter.

-

-

Incubation:

-

Place the reaction solutions in a thermostatically controlled incubator set to a specific temperature (e.g., 40 °C or 60 °C to accelerate degradation).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

-

Analysis:

-

Immediately analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of the remaining this compound. If this compound lacks a strong chromophore, pre-column or post-column derivatization may be necessary.

-

Monitor for the appearance of any degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each pH.

-

Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics). The natural logarithm of the concentration versus time should yield a straight line if the degradation follows first-order kinetics.

-

Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

-

An In-depth Technical Guide to the Safe Handling of 2-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methylpyrrolidine (CAS No. 765-38-8), a critical reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with the use of this chemical.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Citation(s) |

| Molecular Formula | C₅H₁₁N | [1][2] |

| Molecular Weight | 85.15 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 97-99 °C at 744 mmHg | [2] |

| Density | 0.834 g/mL at 25 °C | [2] |

| Flash Point | 3 °C (37.4 °F) - closed cup | [5] |

| Vapor Pressure | 37.1 ± 0.2 mmHg at 25°C | [1] |

| Water Solubility | Soluble | [1] |

| Refractive Index | n20/D 1.437 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, which informs the necessary precautionary measures.

| Hazard Class | Category | Hazard Statement | Citation(s) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [3][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [3][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage | [5] |

Hazard Pictograms:

Experimental Protocols: Safe Handling and Storage

Strict adherence to established protocols is paramount when working with this compound. The following sections detail the necessary procedures for safe handling, storage, and disposal.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]

-

Use process enclosures or local exhaust ventilation to control airborne levels of the substance.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

| PPE Type | Specification | Citation(s) |

| Eye/Face Protection | Chemical splash goggles or a face shield. | [1] |

| Skin Protection | Appropriate protective gloves (e.g., butyl rubber, neoprene) and clothing to prevent skin exposure. | [1][7] |

| Respiratory Protection | If ventilation is inadequate or for high-concentration work, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][8] |

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1][8]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Do not breathe vapor or mist.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[1]

-

Use only non-sparking tools.[1]

Storage Procedures

-

Store in a cool, dry, well-ventilated area designated as a flammables area.[1]

-

Keep containers tightly closed.[8]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Protect from light and moisture.[9]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol | Citation(s) |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: The vapor is heavier than air and can travel to a source of ignition and flash back.[1] During a fire, irritating and highly toxic gases such as carbon monoxide and nitrogen oxides may be generated.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[1] Remove all sources of ignition and ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[10]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1] Use non-sparking tools for cleanup.[1]

Toxicological Information

-

Acute Effects: Causes severe burns to the skin, eyes, and respiratory tract upon contact.[1] Harmful if swallowed, causing burns to the gastrointestinal tract.[1]

-

Chronic Effects: Chronic inhalation and ingestion may lead to effects similar to those of acute exposure.[1]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, or NTP.[1]

Disposal Considerations

Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[1] Contact a licensed professional waste disposal service for guidance.

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

Caption: Logical workflow for the safe handling of this compound.

Caption: First aid procedures for different routes of exposure.

References

- 1. This compound | CAS#:765-38-8 | Chemsrc [chemsrc.com]

- 2. 765-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-甲基吡咯烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. media.laballey.com [media.laballey.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. louisville.edu [louisville.edu]

- 10. greenfield.com [greenfield.com]

Methodological & Application

Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-methylpyrrolidine, a valuable chiral building block in pharmaceutical and chemical research. The following sections outline three distinct and effective synthesis methodologies: synthesis from the chiral pool starting with L-proline, catalytic hydrogenation of 2-methylpyrroline, and an enantioselective biocatalytic approach utilizing transaminases.

Comparative Analysis of Synthesis Protocols

The selection of a specific synthetic route to this compound depends on several factors, including the desired stereochemistry, scale of the reaction, and available resources. The following table summarizes the key quantitative data for the protocols detailed in this document, allowing for a direct comparison of their efficiencies.

| Parameter | Method 1: From L-Proline Derivative | Method 2: Hydrogenation of 2-Methylpyrroline | Method 3: Biocatalytic Cyclization |

| Starting Material | (S)-Proline | 2-Methylpyrroline | 5-chloro-2-pentanone |

| Key Reagents | Chloral hydrate, MgSO4, LDA, MeI, HCl | Platinum(IV) oxide, H2, L-tartaric acid | Transaminase (TA), PLP, Isopropylamine (IPA) |

| Overall Yield | ~39% for the methylated intermediate | 98.3% conversion to racemic this compound | Up to 90% analytical yield |

| Enantiomeric Excess (ee) | Not specified for final this compound | >50% ee for the tartrate salt after resolution | Up to >99.5% ee for either (R) or (S) enantiomer |

| Reaction Time | Multi-day process | 5 hours for hydrogenation | 22-24 hours |

| Key Advantages | Utilizes a readily available chiral starting material. | High conversion, potentially scalable.[1] | High enantioselectivity, mild reaction conditions.[2][3] |

| Key Disadvantages | Multi-step synthesis with moderate overall yield. | Requires chiral resolution for enantiopure product. | Requires specialized enzymes. |

Experimental Protocols

Method 1: Synthesis of a this compound Precursor from L-Proline

This protocol describes the synthesis of (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a direct precursor to (S)-2-methylpyrrolidine, starting from (S)-proline.[4][5]

Step 1: Synthesis of Azetidinone Intermediate 2

-

Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

-

Add magnesium sulfate (30 g) to the suspension.

-

Heat the mixture at 60°C for 24 hours.

-

Stir the reaction mixture at room temperature for an additional 2 days.

-

Filter the mixture and wash the residue with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic phase with magnesium sulfate and concentrate.

-

Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate 2 (Yield: 10.2 g, 40%).

Step 2: Methylation of Azetidinone Intermediate 2 to Intermediate 3

-

Prepare a solution of azetidinone 2 (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

-

Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.

-

After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with chloroform.

-

Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone 3 as a light yellow oil (Yield: 430 mg, 39%).

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride (4)

-

Add the methylated azetidinone 3 (430 mg, 1.66 mmol) to 6M HCl (5 mL).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone.

-

After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid (Yield: 160 mg).

Method 2: Catalytic Hydrogenation of 2-Methylpyrroline

This protocol details the synthesis of racemic this compound via the hydrogenation of 2-methylpyrroline, followed by chiral resolution to obtain the enantiopure tartrate salt.[1]

Step 1: Hydrogenation of 2-Methylpyrroline

-

In a suitable pressure reactor, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic amount), absolute ethanol (62 mL), and methanol (26 mL).

-

Pressurize the reactor with hydrogen gas to 55 psi.

-

Stir the reaction mixture at ambient temperature for 5 hours.

-

Monitor the reaction for the conversion of the starting material (e.g., by Gas Chromatography), which should reach approximately 98.3%.

-

Upon completion, carefully vent the reactor and filter the mixture through Celite® (4 g) to remove the catalyst.

Step 2: Chiral Resolution with L-Tartaric Acid for (R)-2-Methylpyrrolidine L-Tartrate

-

To the filtrate from the previous step, add L-tartaric acid and dissolve to form a solution.

-

Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution.

-

Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. The isolated product should have an optical purity of at least 50% ee.

-

Further recrystallization steps can be performed to enhance the enantiomeric excess.

Method 3: Biocatalytic Synthesis via Transaminase-Triggered Cyclization

This protocol outlines the asymmetric synthesis of this compound using a transaminase enzyme to catalyze the key cyclization step, leading to high enantioselectivity.[2][3]

-

Prepare a reaction mixture containing:

-

Transaminase (TA) enzyme (10 mg/mL)

-

5-chloro-2-pentanone (50 mM)

-

Pyridoxal 5'-phosphate (PLP) (1 mM)

-

Isopropylamine (IPA) (0.5 M) as the amine donor

-

Dimethyl sulfoxide (DMSO) (5% v/v)

-

Potassium phosphate buffer (100 mM, pH 8)

-

-

Incubate the reaction mixture at 30°C with agitation (e.g., 700 rpm) for 22-24 hours. The choice of transaminase will determine the resulting enantiomer: specific enzymes produce the (S)-enantiomer while others yield the (R)-enantiomer.

-

The cyclization to this compound occurs spontaneously under these reaction conditions.

-

Upon completion, the product can be isolated. For example, the product amine can be precipitated from a solvent like methyl tert-butyl ether (MTBE) using tosic acid.

Visualizing the Synthesis

To better understand the procedural flow and the relationship between the different synthetic strategies, the following diagrams have been generated.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Relationship between different synthetic strategies for this compound.

References

- 1. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]

Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpyrrolidine is a versatile chiral amine that serves as a cornerstone in asymmetric synthesis. Its rigid five-membered ring structure and the presence of a stereocenter adjacent to the nitrogen atom make it an effective chiral auxiliary and organocatalyst. By forming chiral enamines or participating in catalytic cycles, (R)-2-methylpyrrolidine enables the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the use of (R)-2-methylpyrrolidine in the asymmetric alkylation of ketones, a fundamental and widely utilized reaction in organic synthesis.

Core Application: Asymmetric α-Alkylation of Ketones

The asymmetric α-alkylation of ketones is a powerful method for the synthesis of chiral carbonyl compounds. When (R)-2-methylpyrrolidine is used as a chiral auxiliary, it reacts with a prochiral ketone to form a chiral enamine intermediate. The steric hindrance imposed by the methyl group on the pyrrolidine ring directs the approach of an electrophile (alkyl halide) to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis.

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using (R)-2-methylpyrrolidine.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from the work of Meyers et al. for the enantioselective alkylation of cyclohexanone.

Materials:

-

Cyclohexanone

-

(R)-2-Methylpyrrolidine

-

Benzyl bromide

-

Anhydrous benzene

-

Anhydrous diethyl ether

-

1,2-Dimethoxyethane (DME)

-

n-Butyllithium (in hexane)

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a Dean-Stark trap

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of the Chiral Enamine

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous benzene (100 mL).

-

Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine. This is used in the next step without further purification.

Step 2: Asymmetric Alkylation

-

Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature.

-

Add benzyl bromide (1.1 eq) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

-

Quench the reaction by adding 10% hydrochloric acid (50 mL).

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2-benzylcyclohexanone.

Data Presentation

The following table summarizes the results for the asymmetric alkylation of cyclohexanone with various alkyl halides using the enamine derived from (S)-2-methylpyrrolidine, as reported by Meyers et al. The results are indicative of the performance expected when using (R)-2-methylpyrrolidine, which would yield the opposite enantiomer.

| Alkyl Halide (RX) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| Methyl Iodide | 75 | 82 | S |

| Ethyl Iodide | 70 | 81 | S |

| n-Propyl Iodide | 68 | 83 | S |

| Benzyl Bromide | 85 | 95 | S |

Data is for the (S)-enantiomer, obtained using (S)-2-methylpyrrolidine. Use of (R)-2-methylpyrrolidine will produce the (R)-enantiomer with similar yield and ee.

Signaling Pathway Diagram

The stereochemical outcome of the reaction is determined by the facial selectivity of the electrophilic attack on the chiral enamine. The methyl group of the (R)-2-methylpyrrolidine sterically hinders one face of the enamine, forcing the electrophile to approach from the less hindered face.

Caption: Stereochemical model for the asymmetric alkylation of a cyclohexanone enamine derived from (R)-2-methylpyrrolidine.

Conclusion

(R)-2-Methylpyrrolidine is a highly effective and readily available chiral auxiliary for the asymmetric α-alkylation of ketones. The straightforward experimental protocols and the high levels of enantioselectivity achievable make this a valuable tool for the synthesis of enantioenriched carbonyl compounds. The principles outlined in this document can be extended to other ketones and electrophiles, providing a versatile strategy for the construction of chiral molecules in a research and drug development setting.

Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (S)-2-methylpyrrolidine derivatives, primarily (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries in asymmetric synthesis. These auxiliaries are instrumental in the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of chiral drugs and complex natural products.

Introduction

(S)-2-Methylpyrrolidine and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis. The most prominent and widely utilized derivative is (S)-1-amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP.[1][2] Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP (the (R)-enantiomer) hydrazone methodology provides a reliable and highly stereoselective route for the α-alkylation of ketones and aldehydes.[3] This methodology has since been extended to asymmetric aldol reactions and Michael additions, offering a versatile toolkit for the construction of stereogenic centers with high diastereomeric and enantiomeric purity.[4][5]

The general principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. Finally, the auxiliary is cleaved and can often be recovered for reuse.[6]

I. Asymmetric α-Alkylation of Ketones and Aldehydes (SAMP/RAMP Hydrazone Method)

The SAMP/RAMP hydrazone alkylation is a cornerstone of asymmetric synthesis, allowing for the enantioselective introduction of alkyl groups at the α-position of carbonyl compounds. The overall process is a three-step sequence: formation of the chiral hydrazone, diastereoselective alkylation, and cleavage of the auxiliary to yield the α-alkylated carbonyl compound.[3]

Logical Relationship: Stereochemical Control in SAMP Hydrazone Alkylation

The high degree of stereocontrol in the SAMP hydrazone alkylation is attributed to the formation of a rigid, chelated azaenolate intermediate. The pyrrolidine ring and the methoxymethyl group of the SAMP auxiliary create a sterically defined environment, directing the approach of the electrophile to one face of the azaenolate.

Caption: Stereochemical control in SAMP hydrazone alkylation.

Quantitative Data for Asymmetric Alkylation

| Substrate (Ketone) | Electrophile (R-X) | Product | Yield (%) | de (%) | ee (%) | Reference |

| 3-Pentanone | Ethyl Iodide | (S)-4-Methyl-3-heptanone | 56-58 | >97 | >97 | [5] |

| Cyclohexanone | Benzyl Bromide | (S)-2-Benzylcyclohexanone | 75 | >95 | >95 | [3] |

| Acetone | Allyl Bromide | (S)-4-Penten-2-one | 68 | >96 | >96 | [7] |

| Propiophenone | Methyl Iodide | (S)-2-Phenyl-3-pentanone | 82 | 94 | 94 | [3] |

Experimental Protocol: Asymmetric Alkylation of 3-Pentanone

This protocol describes the synthesis of (S)-4-methyl-3-heptanone using the SAMP hydrazone method.[5]

Step 1: Formation of 3-Pentanone SAMP Hydrazone

-

To a 50 mL flask, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

-

Heat the mixture at 60°C under an argon atmosphere overnight.

-

Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.

Step 2: α-Alkylation of the SAMP Hydrazone

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous THF at 0°C.

-

Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe.

-

Stir the mixture at -78°C for 4 hours.

-

Add ethyl iodide (1.92 mL, 24 mmol) to the solution and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with 20 mL of water and extract with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude alkylated hydrazone.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in 50 mL of dichloromethane and cool to -78°C.

-

Bubble ozone through the solution until a persistent blue-green color is observed.

-

Purge the solution with nitrogen to remove excess ozone and allow it to warm to room temperature.

-

Concentrate the solution under reduced pressure and purify the residue by distillation to afford (S)-4-methyl-3-heptanone.

II. Asymmetric Aldol Reactions

The SAMP/RAMP hydrazone methodology can be extended to asymmetric aldol reactions, providing access to chiral β-hydroxy ketones with high stereoselectivity. The lithiated azaenolate acts as a chiral enolate equivalent, reacting with aldehydes to form the aldol adduct.[8][9]

Experimental Workflow: Asymmetric Aldol Reaction

Caption: Workflow for asymmetric aldol reactions.

Quantitative Data for Asymmetric Aldol Reactions

| Ketone Hydrazone | Aldehyde | Product | Yield (%) | de (%) | ee (%) | Reference |

| Acetone SAMP Hydrazone | Benzaldehyde | (S)-4-Hydroxy-4-phenyl-2-butanone | 70 | 90 | 90 | [10] |

| Cyclohexanone SAMP Hydrazone | Isobutyraldehyde | (R)-2-((S)-1-Hydroxy-2-methylpropyl)cyclohexan-1-one | 65 | >95 | >95 | |

| 3-Pentanone SAMP Hydrazone | Propionaldehyde | (4S,5S)-5-Hydroxy-4-methyl-3-heptanone | 78 | 96 | >98 | [9] |

Experimental Protocol: Asymmetric Aldol Reaction of Acetone SAMP Hydrazone with Benzaldehyde

This protocol outlines the synthesis of (S)-4-hydroxy-4-phenyl-2-butanone.[10]

Step 1: Formation of Acetone SAMP Hydrazone

-